molecular formula C16H20BrN B12607848 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 646038-05-3

6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B12607848
CAS No.: 646038-05-3
M. Wt: 306.24 g/mol
InChI Key: RRYYRNWMRYVEJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while substitution reactions can produce various functionalized carbazole derivatives .

Scientific Research Applications

6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with biological targets. Additionally, the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

646038-05-3

Molecular Formula

C16H20BrN

Molecular Weight

306.24 g/mol

IUPAC Name

6-bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C16H20BrN/c1-16(2,3)10-4-6-14-12(8-10)13-9-11(17)5-7-15(13)18-14/h5,7,9-10,18H,4,6,8H2,1-3H3

InChI Key

RRYYRNWMRYVEJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

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